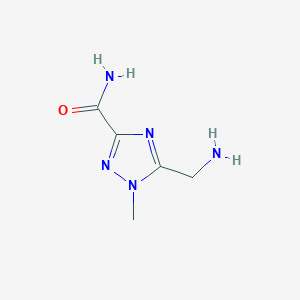

5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide

Vue d'ensemble

Description

5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide: is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Mécanisme D'action

Target of Action

Compounds with similar structures, such as muscimol, are known to interact with gaba receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Muscimol, a compound with a similar structure, acts as a potent and selective orthosteric agonist for the gaba a receptor . It mimics the inhibitory neurotransmitter GABA, activating these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability .

Biochemical Pathways

Compounds like muscimol that interact with gaba receptors can influence various biochemical pathways, including those involved in the regulation of neuronal excitability .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as cis-malonato[(4r,5r)-4,5-bis(aminomethyl)-2-isopropyl-1, 3-dioxolane]platinum(ii), have been investigated . After intravenous administration, the compound was distributed rapidly and extensively into all tissues except the central nervous system . The compound was mainly excreted via the feces, and smaller particles were cleared more rapidly than the larger ones .

Result of Action

Compounds like muscimol that interact with gaba receptors can have significant effects on the central nervous system, including neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with aminomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial in industrial settings to ensure the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives

Applications De Recherche Scientifique

Chemistry

The compound serves as a valuable building block in organic synthesis. Its triazole ring allows for the creation of more complex molecules through various chemical reactions. It has been employed in the synthesis of nitrogen-rich cations and energetic salts, demonstrating potential for applications in materials science and explosives .

Biology

In biological research, 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide is investigated as a biochemical probe. Its ability to interact with biological systems makes it a candidate for studying enzyme mechanisms and metabolic pathways. The compound's derivatives have shown promise in modulating biological activities due to their structural similarities to biologically active molecules .

Medicine

The therapeutic potential of this compound is notable, particularly in antimicrobial and anticancer research. Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens and demonstrate anticancer activity through mechanisms such as apoptosis induction in cancer cells .

Data Tables

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various triazole derivatives, this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Properties

Research published in Journal of Medicinal Chemistry highlighted the anticancer effects of derivatives based on this compound. These compounds induced apoptosis in human cancer cell lines through activation of caspase pathways. The study suggests that further development could lead to novel cancer therapies .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(aminomethyl)-2-furancarboxylic acid

- 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids

- Muscimol

Uniqueness

5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Activité Biologique

5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound characterized by its unique triazole ring structure, which contributes to its distinct biological properties. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₅O |

| Molecular Weight | 155.16 g/mol |

| CAS Number | 232280-82-9 |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways. For instance, studies have shown that this compound can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa , targeting the auto-proteolysis of LexA protein involved in the SOS response pathway. This modulation can suppress mechanisms that enable antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance its potency against specific cancer cell lines .

Study on Antimicrobial Efficacy

A notable study evaluated the efficacy of this compound against bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , indicating potent antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity Assessment

In another study assessing anticancer activity, the compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM for breast cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

Propriétés

IUPAC Name |

5-(aminomethyl)-1-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-3(2-6)8-5(9-10)4(7)11/h2,6H2,1H3,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVZJHHKNAMINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(=O)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101201301 | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232280-82-9 | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232280-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.